7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
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Overview
Description
7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a complex organic compound that belongs to the class of pyridotriazines. This compound is characterized by its unique structure, which includes two chlorine atoms, a methyl group, and two trifluoromethyl groups attached to a pyridotriazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves multiple steps, including the formation of the pyridotriazine ring and the introduction of the chlorine, methyl, and trifluoromethyl groups. One common approach is to start with a suitable pyridine derivative, which undergoes a series of reactions such as chlorination, methylation, and trifluoromethylation under controlled conditions. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorine atoms to hydrogen.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridotriazine derivatives, while substitution reactions can produce a variety of substituted pyridotriazines with different functional groups .
Scientific Research Applications
7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine include other pyridotriazine derivatives with different substituents, such as:
- 7,9-dichloro-4-methyl-2H-pyrido[1,2-a][1,3,5]triazine
- 7,9-dichloro-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
- 4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can exhibit unique reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C10H5Cl2F6N3 |
---|---|
Molecular Weight |
352.06 g/mol |
IUPAC Name |
7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C10H5Cl2F6N3/c1-4-19-8(9(13,14)15,10(16,17)18)20-7-6(12)2-5(11)3-21(4)7/h2-3H,1H3 |
InChI Key |
HGEUYAVSRURLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(N=C2N1C=C(C=C2Cl)Cl)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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